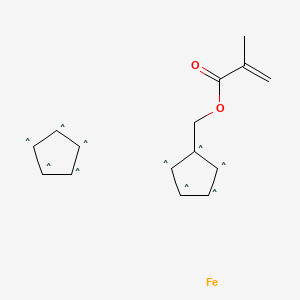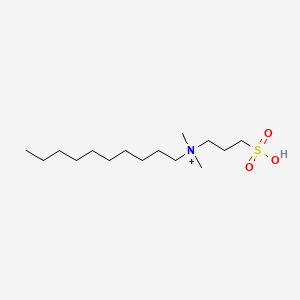![molecular formula C26H43NO6 B15088393 Glycine-1-13c,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-](/img/structure/B15088393.png)
Glycine-1-13c,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholic acid, also known as 3α,7α,12α-trihydroxy-5β-cholan-24-oic acid, is a primary bile acid produced in the liver. It is a white crystalline substance that is insoluble in water but soluble in alcohol and acetic acid. Cholic acid plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine by emulsifying dietary fats .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholic acid is synthesized from cholesterol in the liver through a series of enzymatic reactions. The primary pathway involves the hydroxylation of cholesterol at the 7 position by the enzyme cholesterol 7α-hydroxylase (CYP7A1), followed by further modifications to produce cholic acid .
Industrial Production Methods: In industrial settings, cholic acid can be produced through the extraction from animal bile or through chemical synthesis. The chemical synthesis involves multiple steps, including the oxidation of cholesterol and subsequent hydroxylation and cyclization reactions .
Chemical Reactions Analysis
Types of Reactions: Cholic acid undergoes various chemical reactions, including:
Oxidation: Cholic acid can be oxidized to form deoxycholic acid and other derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups on the steroid nucleus.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for esterification reactions.
Major Products Formed:
Deoxycholic acid: Formed through the oxidation of cholic acid.
Glycocholic acid and taurocholic acid: Formed through conjugation with glycine and taurine, respectively.
Scientific Research Applications
Cholic acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various bile acid derivatives.
Biology: Studied for its role in the regulation of cholesterol metabolism and bile acid synthesis.
Medicine: Used in the treatment of bile acid synthesis disorders and peroxisomal disorders. .
Industry: Employed in the production of surfactants and emulsifying agents due to its amphiphilic nature.
Mechanism of Action
Cholic acid exerts its effects primarily through its role in the emulsification of dietary fats. It acts as a surfactant, reducing the surface tension of fat droplets and breaking them down into smaller micelles, which are more easily absorbed in the intestine . Additionally, cholic acid regulates the expression of genes involved in bile acid synthesis and metabolism through interactions with nuclear receptors such as the farnesoid X receptor .
Comparison with Similar Compounds
Chenodeoxycholic acid: Another primary bile acid produced in the liver.
Deoxycholic acid: A secondary bile acid formed from cholic acid by intestinal bacteria.
Lithocholic acid: A secondary bile acid formed from chenodeoxycholic acid.
Uniqueness of Cholic Acid: Cholic acid is unique due to its three hydroxyl groups, which confer distinct chemical properties and biological functions. Its ability to form micelles and emulsify fats is more pronounced compared to other bile acids, making it essential for efficient fat digestion and absorption .
Properties
Molecular Formula |
C26H43NO6 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i23+1 |
InChI Key |
RFDAIACWWDREDC-JSLOLQEMSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NC[13C](=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-Ethyl-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15088316.png)
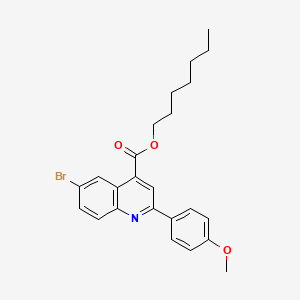


![(4aR,6R,7R,7aS)-6-(6-Amino-8-chloro-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione](/img/structure/B15088353.png)
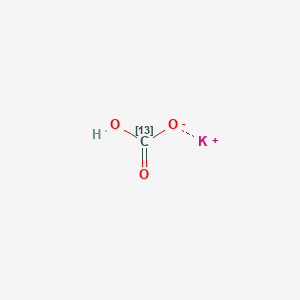
![4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide](/img/structure/B15088360.png)
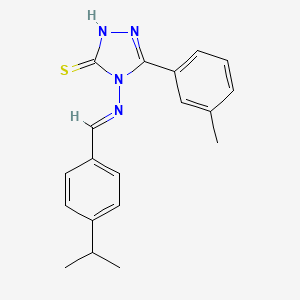
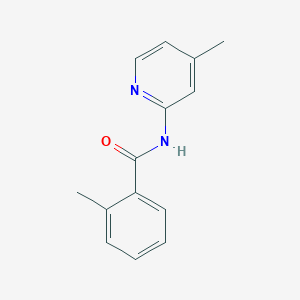
![(Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl] gold(I) hexafluoroantimonate](/img/structure/B15088376.png)
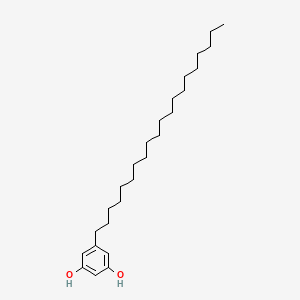
![N-(2,4-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B15088386.png)
